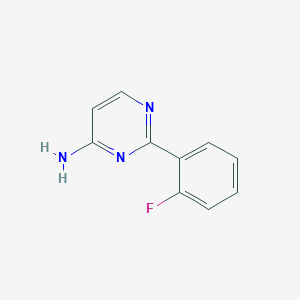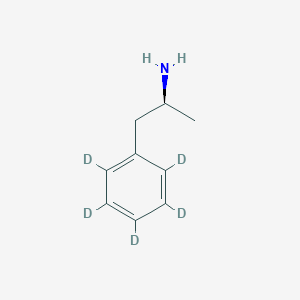
9-Iodophenanthrene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Iodophenanthrene-3-carboxylic acid is a phenanthrene derivative with a carboxylic acid functional group at the 3-position and an iodine atom at the 9-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-iodophenanthrene-3-carboxylic acid typically involves the iodination of phenanthrene derivatives followed by carboxylation. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the iodine atom at the desired position . The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure or the hydrolysis of nitriles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Iodophenanthrene-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products Formed:
Substitution Reactions: Products include phenanthrene derivatives with different functional groups replacing the iodine atom.
Oxidation and Reduction: Products include carboxylates and alcohols.
Coupling Reactions: Products include more complex phenanthrene derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
9-Iodophenanthrene-3-carboxylic acid has several scientific research applications, particularly in the field of neuropharmacology. It has been identified as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and is implicated in various neurological disorders . This compound is used to study the structure-activity relationship of NMDA receptor modulators and to develop potential therapeutic agents for conditions such as schizophrenia, epilepsy, and chronic pain .
Wirkmechanismus
The mechanism of action of 9-iodophenanthrene-3-carboxylic acid involves its interaction with the NMDA receptor. It acts as an allosteric modulator, binding to specific sites on the receptor and altering its response to the neurotransmitter glutamate . This modulation can either potentiate or inhibit the receptor’s activity, depending on the specific subtype of the NMDA receptor involved . The compound’s effects are not competitive with the agonists and are not voltage-dependent .
Vergleich Mit ähnlichen Verbindungen
- 9-Cyclopropylphenanthrene-3-carboxylic acid
- 3,5-Dihydroxynaphthalene-2-carboxylic acid
- 6-, 7-, 8-, and 9-Nitro isomers of naphth[1,2-c][1,2,5]oxadiazole-5-sulfonic acid
Comparison: 9-Iodophenanthrene-3-carboxylic acid is unique due to its specific substitution pattern and its ability to selectively modulate NMDA receptor subtypes . Compared to other similar compounds, it exhibits distinct pharmacological profiles and mechanisms of action, making it a valuable tool for studying NMDA receptor function and developing new therapeutic agents .
Eigenschaften
Molekularformel |
C15H9IO2 |
|---|---|
Molekulargewicht |
348.13 g/mol |
IUPAC-Name |
9-iodophenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C15H9IO2/c16-14-8-9-5-6-10(15(17)18)7-13(9)11-3-1-2-4-12(11)14/h1-8H,(H,17,18) |
InChI-Schlüssel |
HOYQQANZLZKQHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)

![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)

![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)




